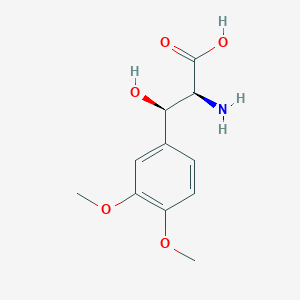
m,p-O-Dimethyl-L-threo-droxidopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m,p-O-Dimethyl-L-threo-droxidopa is a synthetic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is a derivative of droxidopa, a medication used to treat symptomatic neurogenic orthostatic hypotension . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Vorbereitungsmethoden
The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.
Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics
Wirkmechanismus
The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.
Vergleich Mit ähnlichen Verbindungen
m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
L-threo-dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Methoxylated dihydroxyphenylserine: A related compound with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChI-Schlüssel |
ZKPVWZDNDNCTBB-VHSXEESVSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















